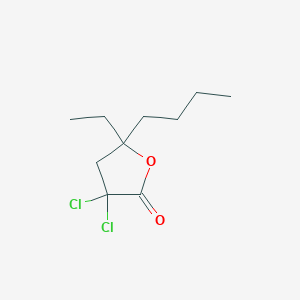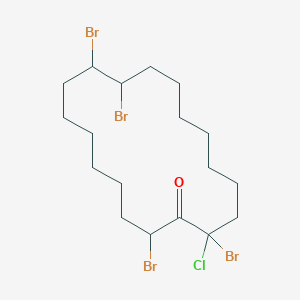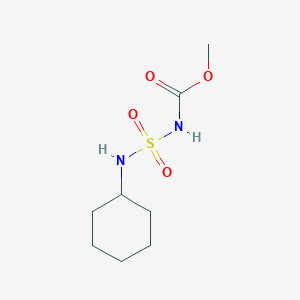![molecular formula C24H12Cl6O4S B14380189 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) CAS No. 88700-22-5](/img/structure/B14380189.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenyleneoxy units, each of which is further substituted with trichlorobenzene groups. The presence of multiple chlorine atoms and the sulfonyl bridge contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid, followed by further functionalization with trichlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions may target the sulfonyl group, leading to the formation of sulfide derivatives.
Substitution: The trichlorobenzene groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparación Con Compuestos Similares
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) can be compared with other sulfonyl-bridged compounds, such as:
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but lacks the trichlorobenzene groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains allyl groups instead of trichlorobenzene.
Bis(4-chlorophenyl) sulfone: Features chlorophenyl groups instead of trichlorobenzene
Propiedades
Número CAS |
88700-22-5 |
|---|---|
Fórmula molecular |
C24H12Cl6O4S |
Peso molecular |
609.1 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[4-[4-(2,4,6-trichlorophenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C24H12Cl6O4S/c25-13-9-19(27)23(20(28)10-13)33-15-1-5-17(6-2-15)35(31,32)18-7-3-16(4-8-18)34-24-21(29)11-14(26)12-22(24)30/h1-12H |
Clave InChI |
PJMQDEIBHOAZMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)

![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)

![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)


